molecular formula C5H8N2O B154031 Morpholine-2-carbonitrile CAS No. 135782-24-0

Morpholine-2-carbonitrile

Cat. No.: B154031
CAS No.: 135782-24-0
M. Wt: 112.13 g/mol
InChI Key: HAASCECTXNYFCI-UHFFFAOYSA-N
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Description

Morpholine-2-carbonitrile, also known as 2-cyanomorpholine, is an organic compound with the chemical formula C₅H₈N₂O. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is a versatile compound used in various chemical reactions and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

Morpholine-2-carbonitrile is a versatile compound that has been widely employed to enhance the potency of numerous bioactive molecules . It has been used in the design and characterization of a series of ruthenium-based antibacterial agents, aiming to obtain a promising metalloantibiotic with a multi-target mechanism . The primary targets of this compound are therefore the bacterial cells, particularly Staphylococcus aureus .

Mode of Action

The mode of action of this compound involves its interaction with bacterial cells. The most active complex, Ru(II)-3, exhibited strong potency against Staphylococcus aureus, with an MIC value of only 0.78 mg mL−1 . The results of mechanism studies confirmed that Ru(II)-3 could destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

The biochemical pathways affected by this compound involve the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS) production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .

Pharmacokinetics

It is known that the compound is an oil in form and is slightly soluble in chloroform and dichloromethane, and sparingly soluble in methanol . Its predicted boiling point is 256.0±35.0 °C, and its predicted density is 1.10±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and hence its bioavailability.

Result of Action

The result of the action of this compound is the destruction of bacterial cells, particularly Staphylococcus aureus . It achieves this by destroying the bacterial membrane and inducing ROS production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .

Action Environment

The action environment of this compound is within the bacterial cells, particularly Staphylococcus aureus It is known that the compound is stable at a storage temperature of 2-8°c and should be protected from light . These factors may influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

Morpholine-2-carbonitrile has been used to prepare potent antagonists of LFA-1/ICAM-1 interaction and amide SAR . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

Morpholine derivatives have been shown to have positive effects on insulin release and increased glucose tolerance in INS-1 cells . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Morpholine derivatives are known to be involved in a variety of biological activities , suggesting that this compound may interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine-2-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with cyanogen bromide. The reaction typically occurs in an organic solvent such as acetonitrile, under controlled temperature conditions. The reaction can be represented as follows:

Morpholine+Cyanogen BromideThis compound+Hydrogen Bromide\text{Morpholine} + \text{Cyanogen Bromide} \rightarrow \text{this compound} + \text{Hydrogen Bromide} Morpholine+Cyanogen Bromide→this compound+Hydrogen Bromide

Another method involves the reaction of morpholine with acrylonitrile in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic addition, forming this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced through continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Morpholine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert this compound to amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-2-carboxylic acid, while reduction can produce morpholine-2-amine.

Scientific Research Applications

Morpholine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

    Morpholine: The parent compound, morpholine, is widely used as a solvent and corrosion inhibitor.

    2-Cyanopyrrolidine: Another similar compound, 2-cyanopyrrolidine, has a five-membered ring structure and is used in organic synthesis.

    2-Cyanopiperidine: This compound has a six-membered ring with a nitrogen atom and is used in the synthesis of pharmaceuticals.

Uniqueness: Morpholine-2-carbonitrile is unique due to its combination of a morpholine ring and a cyano group, which imparts distinct reactivity and properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

morpholine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAASCECTXNYFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577640
Record name Morpholine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135782-24-0
Record name 2-Morpholinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135782-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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